molecular formula C12H17N5O2 B2965145 N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034453-50-2

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2965145
CAS No.: 2034453-50-2
M. Wt: 263.301
InChI Key: RQPOIISCXQHNEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a bicyclic heterocyclic compound featuring a fused cyclopenta[c]pyrazole core linked to a 2-oxoimidazolidine moiety via a methylene bridge.

Properties

IUPAC Name

N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2/c1-16-10(8-3-2-4-9(8)15-16)7-14-12(19)17-6-5-13-11(17)18/h2-7H2,1H3,(H,13,18)(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPOIISCXQHNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CNC(=O)N3CCNC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs in the evidence include derivatives of tetrahydroimidazo[1,2-a]pyridine and pyrrolidine, synthesized via one-pot reactions . Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents/Functional Groups Melting Point (°C) Molecular Weight (g/mol) Yield (%)
N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide Cyclopenta[c]pyrazole + imidazolidine Methyl, carboxamide Not reported Estimated ~320–340 Not reported
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, phenethyl, cyano, ester groups 243–245 ~567 51
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) Tetrahydroimidazo[1,2-a]pyridine Benzyl, nitrophenyl, cyano, ester groups 215–217 ~553 55
5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate Pyrrolidine tert-Butylphenyl, dicyano, methoxycarbonyl, ester groups Not reported ~489 Not reported

Key Observations :

Core Structure Differences: The target compound features a cyclopenta[c]pyrazole-imidazolidine hybrid, distinct from the tetrahydroimidazo[1,2-a]pyridine or pyrrolidine cores in the evidence compounds.

Functional Group Variations: The target compound’s carboxamide group contrasts with the ester and cyano groups prevalent in analogs . Carboxamides generally exhibit stronger hydrogen-bonding capacity, which may enhance solubility or target affinity. The absence of electron-withdrawing groups (e.g., nitro, cyano) in the target compound suggests reduced electrophilicity compared to analogs like 1l or 2d .

The cyclopenta[c]pyrazole core likely requires more intricate synthetic steps due to fused-ring formation.

Spectroscopic Data :

  • Analogs in the evidence were characterized using NMR, IR, and HRMS, with melting points correlating with substituent polarity (e.g., nitro groups increase melting points) . The target compound’s spectral data are unavailable, but its imidazolidine moiety would likely show distinct $^{13}\text{C}$ NMR signals near 160–170 ppm for the carbonyl group.

Research Findings and Implications

  • Thermal Stability : The higher melting points of nitro-substituted analogs (215–245°C) suggest that the target compound, lacking such groups, may exhibit lower thermal stability.
  • Synthetic Challenges : The cyclopenta[c]pyrazole core may pose regioselectivity issues during synthesis, unlike the more straightforward assembly of tetrahydroimidazo[1,2-a]pyridines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.